3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-
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Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is a chemical compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Use of azides: Reacting azides with alkynes or nitriles in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional functional groups.
Reduction: Could produce reduced forms with altered electronic properties.
Substitution: Results in substituted triazole derivatives with varied biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its properties in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Inducing or inhibiting gene expression: Altering protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a simpler structure.
5-Phenyl-1,2,4-triazole: A derivative with a phenyl group.
2-Methyl-1,2,4-triazole: A derivative with a methyl group.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
117258-17-0 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
ZLWMYBZOUMGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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